molecular formula C7H9NO2S B14590738 Ethyl 2-isothiocyanatobut-2-enoate CAS No. 61416-54-4

Ethyl 2-isothiocyanatobut-2-enoate

Cat. No.: B14590738
CAS No.: 61416-54-4
M. Wt: 171.22 g/mol
InChI Key: OAKVHVAZCFWADU-UHFFFAOYSA-N
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Description

Ethyl 2-isothiocyanatobut-2-enoate is an organic compound that belongs to the class of esters and isothiocyanates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-isothiocyanatobut-2-enoate typically involves the reaction of an appropriate amine with carbon disulfide and a base to form a dithiocarbamate intermediate. This intermediate is then treated with a suitable electrophile, such as ethyl chloroformate, to yield the desired isothiocyanate compound . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation or chromatography to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isothiocyanatobut-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions include thiourea derivatives, amides, and substituted esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 2-isothiocyanatobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-isothiocyanatobut-2-enoate include:

Uniqueness

This compound is unique due to the presence of both an ester and an isothiocyanate group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

61416-54-4

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

ethyl 2-isothiocyanatobut-2-enoate

InChI

InChI=1S/C7H9NO2S/c1-3-6(8-5-11)7(9)10-4-2/h3H,4H2,1-2H3

InChI Key

OAKVHVAZCFWADU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)N=C=S

Origin of Product

United States

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